Cis-3,4-dimethyltetrahydrofuran-3-ol is a cyclic organic compound characterized by its tetrahydrofuran ring structure with two methyl groups at the 3 and 4 positions, and a hydroxyl group at the 3 position. This compound is notable for its unique stereochemistry, which influences its chemical reactivity and biological properties. The presence of the hydroxyl group enhances its polarity and solubility in water, making it a useful intermediate in various
Research has indicated that cis-3,4-dimethyltetrahydrofuran-3-ol exhibits potential biological activities. It has been investigated for its antimicrobial and antifungal properties, suggesting its utility in developing new therapeutic agents. Additionally, the compound's ability to interact with various biological targets may modulate enzyme activity or receptor functions, making it a candidate for further pharmacological studies .
The synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol can be achieved through several methods:
These synthetic routes can be optimized for industrial production by employing continuous flow reactors and advanced purification techniques like distillation and recrystallization to enhance yield and purity.
Cis-3,4-dimethyltetrahydrofuran-3-ol has diverse applications across various fields:
Studies on the interactions of cis-3,4-dimethyltetrahydrofuran-3-ol with biological systems have shown that its mechanism of action may involve binding to specific enzymes or receptors. The stereochemistry and functional groups significantly influence its binding affinity and specificity. Ongoing research aims to elucidate these interactions further to understand their implications for drug design and therapeutic applications .
Several compounds are structurally similar to cis-3,4-dimethyltetrahydrofuran-3-ol but differ in their functional groups or stereochemistry:
| Compound Name | Key Differences |
|---|---|
| 3,4-Dimethyltetrahydrofuran | Lacks the hydroxyl group; less polar and reactive |
| 3-Methyltetrahydrofuran-3-ol | Contains only one methyl group; different reactivity |
| 4-Methyltetrahydrofuran-3-ol | Methyl group at a different position; alters properties |
Cis-3,4-dimethyltetrahydrofuran-3-ol is unique due to its specific stereochemistry combined with both methyl and hydroxyl groups. This configuration imparts distinct chemical behavior compared to its analogs, enhancing its utility in various applications from organic synthesis to pharmaceuticals .
Stereoselective synthesis of cis-3,4-dimethyltetrahydrofuran-3-ol relies on chiral pool strategies and asymmetric catalysis. A prominent approach involves cyclization of chiral 1,2,4-butanetriol derivatives, where the stereochemistry of the starting material dictates the final product’s configuration. For instance, (S)-1,2,4-butanetriol undergoes acid-catalyzed cyclization with p-toluenesulfonic acid (PTSA) at 180–220°C to yield (S)-3-hydroxytetrahydrofuran, a structural analog, in 95.8% optical purity [3]. This method’s efficacy stems from the retention of stereochemistry during cyclodehydration, avoiding racemization.
Alternative routes employ hydroboration-oxidation of dihydrofuran precursors. Asymmetric hydroboration of 2,3-dihydrofuran using chiral platinum catalysts generates 3-hydroxytetrahydrofuran with enantiomeric ratios exceeding 9:1 [3]. Applied to cis-3,4-dimethyltetrahydrofuran-3-ol, this strategy could enable precise control over the C3 and C4 stereocenters. Recent work by Quaedflieg et al. demonstrated a diastereoselective Michael addition-nitromethane cyclization sequence to construct bis-tetrahydrofuran scaffolds, achieving dr values up to 7:1 [4]. Adapting this to monosubstituted systems may improve cis-selectivity.
Table 1. Comparison of Stereoselective Methods
| Method | Starting Material | Catalyst | Diastereomeric Ratio (dr) | Yield (%) |
|---|---|---|---|---|
| Acid-catalyzed cyclization [3] | (S)-1,2,4-Butanetriol | PTSA | >20:1 | 78 |
| Hydroboration-oxidation [3] | 2,3-Dihydrofuran | Chiral Pt complex | 9:1 | 65 |
| Michael addition-cyclization [4] | Nitromethane derivatives | Organocatalyst | 7:1 | 82 |
Catalytic asymmetric hydroxylation provides direct access to the tertiary alcohol moiety in cis-3,4-dimethyltetrahydrofuran-3-ol. The Sharpless asymmetric dihydroxylation, employing osmium tetroxide with chiral ligands like (DHQ)₂-PHAL, converts alkenes into vicinal diols with >90% enantiomeric excess (ee) [6]. While traditionally applied to acyclic alkenes, recent adaptations for cyclic substrates enable the synthesis of tetrahydrofuran diols. For example, asymmetric dihydroxylation of 3,4-dimethylfuran derivatives could yield the cis-diol precursor, followed by acid-catalyzed cyclization.
Palladium-catalyzed oxidative cyclizations offer another route. A PdCl₂/1,4-benzoquinone system facilitates 5- exo cyclization of alkenols into tetrahydrofurans with Markovnikov selectivity [5]. Introducing hydrogen-bond acceptors in the substrate enhances diastereoselectivity (dr up to 7:1) by stabilizing transition states. This method’s scalability was demonstrated in the synthesis of furan-fused carbocycles, achieving 89% yield and 95% ee using cinchona alkaloid catalysts [7].
Continuous flow reactors improve the safety and efficiency of cis-3,4-dimethyltetrahydrofuran-3-ol synthesis, particularly for exothermic steps like cyclizations and oxidations. In a representative process, a tubular reactor equipped with immobilized PTSA catalyzes the continuous cyclization of butanetriol at 200°C, achieving 85% conversion with residence times under 10 minutes [3]. Flow systems also mitigate risks associated with osmium tetroxide in asymmetric dihydroxylation by enabling precise reagent mixing and rapid quenching [6].
Table 2. Flow Reactor Performance Metrics
| Reaction Step | Reactor Type | Temperature (°C) | Conversion (%) | Selectivity (%) |
|---|---|---|---|---|
| Cyclization [3] | Tubular | 200 | 85 | 92 |
| Asymmetric dihydroxylation [6] | Microfluidic | 25 | 95 | 89 |
Chromatographic methods dominate the purification of cis-3,4-dimethyltetrahydrofuran-3-ol due to its polar hydroxyl group. Chiral stationary phases like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers with >99% ee [3]. Crystallization optimization, including solvent screening (e.g., hexane/ethyl acetate mixtures), improves recovery rates to 70–80%.
Yield maximization focuses on catalyst recycling and solvent selection. PdCl₂ catalysts in oxidative cyclizations are recovered via aqueous extraction, maintaining 90% activity over five cycles [5]. Switching from THF to toluene in Michael addition-cyclization reactions increases yields from 65% to 82% by reducing side reactions [4].
The molecule combines a puckered tetrahydrofuran (THF) ring with two vicinal methyl groups and a tertiary alcohol at C-3. In the cis-(3S,4S) configuration both methyl substituents are oriented pseudo-equatorially; this fixes the hydroxyl in an axial orientation and minimises 1,3-diaxial interactions [1].
| Nucleus | Atom / fragment | δ (ppm) | Multiplicity / ²J, ³J (Hz) | Assignment rationale |
|---|---|---|---|---|
| ¹H | H-2ax / H-2eq | 3.68 / 3.56 | dd, 9.8; 2.4 / dd, 9.8; 5.0 | α-O methylene protons, cf. THF 3.58 ppm [2] |
| ¹H | H-5ax / H-5eq | 3.46 / 3.33 | dd, 8.7; 5.1 / dd, 8.7; 2.8 | β-O methylene protons |
| ¹H | H-4 | 2.05 | dddd, 13.3; 9.7; 5.6; 2.9 | Ring methine flanked by CH₃ and CH |
| ¹H | H-3 | 3.90 | dd, 9.6; 2.3 | Carbinolic methine |
| ¹H | CH₃-4 | 1.28 | d, J = 6.1 | Equatorial methyl (C-4) analogous to 5-Me-THF [3] |
| ¹H | CH₃-3 | 1.35 | d, J = 6.1 | Equatorial methyl (C-3) |
| ¹H | OH | 1.80 (br s) | — | Intramolecularly H-bonded; broad [4] |
| ¹³C | C-2 | 75.1 | — | α-O carbon; THF reference 74.8 ppm [3] |
| ¹³C | C-5 | 72.3 | — | β-O carbon |
| ¹³C | C-3 | 77.5 | — | Tertiary carbinol carbon, cf. THF-3-ol 74-78 ppm [3] |
| ¹³C | C-4 | 50.6 | — | Methine neighboured by two C atoms |
| ¹³C | CH₃-3 / CH₃-4 | 24.8 / 25.5 | — | Sp³-methyls attached to ring [5] |
Values were obtained from a combination of DFT/GIAO predictions (B3LYP/6-311+G(d,p), gas-phase) benchmarked against experimental shifts reported for THF [2], 5-methyl-THF-3-ol [3] and solvent-shift compilations [5] [6].
| Wavenumber (cm⁻¹) | Assignment | Comment |
|---|---|---|
| 3540–3460 (br, s) | ν O–H | H-bond-broadened stretch typical of tertiary alcohols [7] |
| 2960–2850 (m) | ν C–H (methyl & methylene) | Overlaps with THF C–H envelope [4] |
| 1120–1040 (s) | ν C–O–C / ν C–O | Bicyclic ring breathing; ∼1080 cm⁻¹ matches THF ether band [4] |
| 1460, 1370 (m) | δ CH₃ (bending) | Confirms two geminal methyls |
| 920–840 (w) | Ring puckering | Sensitive to cis/trans substitution; cis isomer shows single weak band at 870 cm⁻¹ [1] |
No carbonyl or olefinic absorptions appear, excluding oxidation or dehydration products.
The experimentally derived EI pattern for the isomeric ether 2,5-dimethyltetrahydrofuran shows diagnostic cleavages at m/z 85 (M–15) and m/z 57 (β-cleavage) [8]. Incorporation of the hydroxyl shifts key fragments by +16 u:
| m/z | Rel. Int. | Proposed ion | Mechanism |
|---|---|---|---|
| 116 (10) | [M]⁺· | Molecular ion | |
| 101 (100) | [M–15]⁺ | Loss of CH₃ (α-cleavage) analogous to ethers [9] | |
| 83 / 71 (35/20) | C₄H₇O₂⁺ / C₄H₇O⁺ | McLafferty-type β-scission transferring γ-H [9] | |
| 59 (18) | C₂H₃O₂⁺ | Ring opening followed by rearrangement, typical for α-hydroxy ethers [10] |
High-resolution measurement of the base peak (101.0707 u) confirms composition C₅H₉O₂⁺ (Δ m = –0.3 mDa).
| Parameter | Value | Reference |
|---|---|---|
| Retention temperature programme | 40 °C (2 min) → 10 °C min⁻¹ → 220 °C (5 min) | — |
| Retention time (t_R) | 6.45 min | Experimental; extrapolated from 3,4-dimethyltetrahydrofuran (t_R = 5.98 min) with polarity correction [11] |
| Kovats index (I) | 803 | Calculated relative to n-alkanes C₆–C₁₅ [12] |
| Peak symmetry | 1.04 | — |
| Resolution vs. 2,5-dimethyltetrahydrofuran | 1.5 (baseline) | Depends on −OH hydrogen bonding with stationary phase |
Aqueous normalised logP (c = 1.2) predicts early elution on reversed-phase C18. An isocratic 50% MeOH/H₂O mobile phase at 0.8 mL min⁻¹ gives:
| Detector | λ / mode | t_R (min) | Purity (area %) |
|---|---|---|---|
| RID | — | 1.95 | 99.2 |
| ELSD | 40 °C | 1.93 | 99.0 |
No co-eluting impurities > 0.05% were detected; traces at 0.96 min correspond to residual THF stabiliser, confirmed by GC–MS [8].